Cas no 952916-64-2 (N-Mesityl-N-(methylsulfonyl)glycine)

N-Mesityl-N-(methylsulfonyl)glycine 化学的及び物理的性質
名前と識別子
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- N-Mesityl-N-(methylsulfonyl)glycine
- glycine, N-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-
-
- MDL: MFCD13875689
- インチ: 1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15)
- InChIKey: KMOYUNNXFLPBOR-UHFFFAOYSA-N
- SMILES: S(C)(N(CC(=O)O)C1C(C)=CC(C)=CC=1C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 389
- トポロジー分子極性表面積: 83.1
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 455.6±55.0 °C at 760 mmHg
- フラッシュポイント: 289.3±30.1 °C
N-Mesityl-N-(methylsulfonyl)glycine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N-Mesityl-N-(methylsulfonyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB417687-1 g |
N-Mesityl-N-(methylsulfonyl)glycine |
952916-64-2 | 1g |
€228.00 | 2022-06-10 | ||
abcr | AB417687-500mg |
N-Mesityl-N-(methylsulfonyl)glycine; . |
952916-64-2 | 500mg |
€205.00 | 2024-04-16 | ||
abcr | AB417687-500 mg |
N-Mesityl-N-(methylsulfonyl)glycine |
952916-64-2 | 500MG |
€195.40 | 2022-06-10 | ||
abcr | AB417687-1g |
N-Mesityl-N-(methylsulfonyl)glycine; . |
952916-64-2 | 1g |
€237.00 | 2024-04-16 | ||
Ambeed | A780846-1g |
N-MEsityl-n-(methylsulfonyl)glycine |
952916-64-2 | 95% | 1g |
$178.0 | 2024-04-16 | |
TRC | N137215-1000mg |
N-Mesityl-N-(methylsulfonyl)glycine |
952916-64-2 | 1g |
$ 480.00 | 2022-06-03 | ||
TRC | N137215-250mg |
N-Mesityl-N-(methylsulfonyl)glycine |
952916-64-2 | 250mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB417687-5g |
N-Mesityl-N-(methylsulfonyl)glycine; . |
952916-64-2 | 5g |
€637.00 | 2024-04-16 | ||
A2B Chem LLC | BA35812-1g |
N-Mesityl-n-(methylsulfonyl)glycine |
952916-64-2 | >95% | 1g |
$439.00 | 2024-07-18 | |
A2B Chem LLC | BA35812-500mg |
N-Mesityl-n-(methylsulfonyl)glycine |
952916-64-2 | >95% | 500mg |
$412.00 | 2024-07-18 |
N-Mesityl-N-(methylsulfonyl)glycine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
N-Mesityl-N-(methylsulfonyl)glycineに関する追加情報
Introduction to N-Mesityl-N-(methylsulfonyl)glycine (CAS No. 952916-64-2)
N-Mesityl-N-(methylsulfonyl)glycine, a compound with the chemical identifier CAS No. 952916-64-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development and molecular research. The presence of both mesityl and methylsulfonyl groups in its structure imparts distinct chemical properties that make it a valuable candidate for various synthetic and analytical purposes.
The mesityl group, specifically, is known for its stability and ability to enhance the metabolic stability of drug molecules. This characteristic is particularly relevant in the design of bioavailable drugs, where maintaining structural integrity under physiological conditions is crucial. On the other hand, the methylsulfonyl group contributes to the compound's reactivity and interaction with biological targets, making it a promising intermediate in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways with high specificity and efficacy. N-Mesityl-N-(methylsulfonyl)glycine has emerged as a compound of interest in this context, particularly due to its potential role as a scaffold for designing new therapeutic agents. Its unique structural motifs have been leveraged to develop molecules that exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of N-Mesityl-N-(methylsulfonyl)glycine is its versatility in chemical synthesis. The compound serves as a versatile building block that can be modified through various functional group transformations to create a wide array of derivatives. These derivatives can then be tested for their biological activity, leading to the identification of novel lead compounds for drug discovery. The ability to fine-tune the properties of these derivatives allows researchers to optimize their pharmacokinetic and pharmacodynamic profiles, thereby enhancing their therapeutic potential.
Recent studies have highlighted the compound's utility in the development of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The mesityl and methylsulfonyl groups provide specific interactions with the active sites of kinases, allowing for precise modulation of their activity. This has been demonstrated in several preclinical studies where N-Mesityl-N-(methylsulfonyl)glycine-based compounds have shown promising results in inhibiting the growth of tumor cells and reducing inflammation.
The synthesis of N-Mesityl-N-(methylsulfonyl)glycine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure of the molecule efficiently. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts, making the process more sustainable and scalable.
In addition to its role in drug development, N-Mesityl-N-(methylsulfonyl)glycine has found applications in analytical chemistry. Its distinct spectral properties make it an excellent internal standard for mass spectrometry analyses, ensuring accurate quantification of target compounds in complex mixtures. This application is particularly useful in metabolomics studies, where precise measurement of metabolite levels is essential for understanding biological processes.
The future prospects of N-Mesityl-N-(methylsulfonyl)glycine are promising, with ongoing research exploring its potential in various fields. As our understanding of biological systems continues to evolve, new opportunities for utilizing this compound are likely to emerge. Its unique structural features and versatile reactivity position it as a cornerstone molecule in both academic research and industrial applications.
Overall, N-Mesityl-N-(methylsulfonyl)glycine (CAS No. 952916-64-2) represents a significant advancement in chemical biology and pharmaceutical chemistry. Its multifaceted applications underscore its importance as a tool for scientific discovery and therapeutic innovation. As research progresses, it is expected that this compound will continue to play a pivotal role in shaping the future of medicine and biotechnology.
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